Benzyl(2-methylpropoxy)amine hydrochloride

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

This N,O-disubstituted hydroxylamine hydrochloride salt (≥95% purity) is a versatile scaffold for medicinal chemistry and SAR studies. Its specific substitution pattern—N-benzyl and O-isobutyl—creates a distinct steric and electronic environment that cannot be replicated by simpler benzyloxyamine analogs (e.g., CAS 622-33-3). Direct substitution risks altered enzyme inhibition potency, solubility, and synthetic outcomes. The stable salt form ensures accurate weighing and long-term storage reliability, making it the precise building block required for reproducible lead optimization and probe development campaigns.

Molecular Formula C11H18ClNO
Molecular Weight 215.72
CAS No. 1909316-94-4
Cat. No. B2961221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2-methylpropoxy)amine hydrochloride
CAS1909316-94-4
Molecular FormulaC11H18ClNO
Molecular Weight215.72
Structural Identifiers
SMILESCC(C)CONCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
InChIKeyNOTAUFUFBKYYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(2-methylpropoxy)amine Hydrochloride (1909316-94-4): A Differentiated N,O-Disubstituted Hydroxylamine Scaffold for Specialized Synthesis


Benzyl(2-methylpropoxy)amine hydrochloride (also known as N-Benzyl-O-isobutylhydroxylamine hydrochloride) is a N,O-disubstituted hydroxylamine derivative with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . It is supplied as a hydrochloride salt, typically at ≥95% purity, and serves as a versatile small molecule scaffold for organic synthesis and medicinal chemistry research . Structurally, it is a close analog of O-Benzyl-N-isobutylhydroxylamine (free base, CAS 42882-36-0) and other benzyloxyamine derivatives, but its distinct combination of a benzyl group on nitrogen and an isobutoxy group on oxygen confers unique reactivity and physicochemical properties compared to simpler benzyloxyamines or alkyl-substituted analogs .

Why Generic Substitution with Other Benzyloxyamines Fails for Benzyl(2-methylpropoxy)amine Hydrochloride


Substituting Benzyl(2-methylpropoxy)amine hydrochloride with other benzyloxyamine analogs such as O-Benzylhydroxylamine (CAS 622-33-3) or simpler N-alkyl-O-benzylhydroxylamines is not a trivial exchange. The presence of the isobutyl (2-methylpropyl) substituent on the oxygen atom, combined with the benzyl group on the nitrogen, creates a unique steric and electronic environment that modulates both chemical reactivity and physicochemical properties. While direct comparative data for this specific compound are limited in public literature, established structure-activity relationships within the benzyloxyamine class demonstrate that even subtle changes in N- or O-substitution profoundly impact enzyme inhibition potency, solubility, and downstream synthetic utility [1]. This underscores the importance of using the exact specified derivative in research protocols, as generic substitution risks altering experimental outcomes in enzyme inhibition assays, asymmetric catalysis, or drug intermediate synthesis.

Quantitative Differentiation Guide for Benzyl(2-methylpropoxy)amine Hydrochloride (1909316-94-4)


Steric and Electronic Modulation via N-Benzyl-O-isobutyl Substitution Pattern

This compound's N-benzyl and O-isobutyl substitution pattern distinguishes it from common benzyloxyamine analogs. In class-level studies, benzyloxyamine derivatives have been shown to act as inhibitors of dopamine-β-oxidase, with inhibitory activity being highly sensitive to substituent identity and position [1]. While direct inhibitory data for this exact compound are not publicly available, the presence of the O-isobutyl group is predicted to increase steric bulk and lipophilicity relative to the unsubstituted O-Benzylhydroxylamine (CAS 622-33-3), which may alter both target binding and pharmacokinetic properties [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Enhanced Stability and Handling as Hydrochloride Salt Form

Benzyl(2-methylpropoxy)amine hydrochloride (MW 215.72) is the hydrochloride salt of the corresponding free amine (C11H17NO, MW 179.26). Compared to its free base analog O-Benzyl-N-isobutylhydroxylamine (CAS 42882-36-0), the hydrochloride salt form offers superior handling properties and enhanced stability during storage and use . Salt formation is a common strategy to improve the physicochemical properties of amines, often leading to increased crystallinity, reduced volatility, and better aqueous solubility for biological assays or aqueous reaction conditions.

Chemical Synthesis Reagent Stability Formulation

Differentiated Synthetic Utility as a Protected Hydroxylamine Synthon

As an N-benzyl-O-isobutylhydroxylamine derivative, this compound functions as a protected hydroxylamine synthon. The benzyl group on nitrogen and the isobutyl group on oxygen serve as orthogonal protecting groups that can be selectively removed under different conditions. While direct yield comparisons for this specific compound are not available in the open literature, analogous N,O-dialkylhydroxylamines are widely employed in the synthesis of hydroxamic acids, nitrones, and other nitrogen-oxygen containing compounds. Its differentiated substitution pattern may offer advantages in specific synthetic sequences where O-alkyl vs. N-alkyl stability is crucial.

Organic Synthesis Building Block Protecting Group Strategy

Best-Fit Research and Industrial Scenarios for Benzyl(2-methylpropoxy)amine Hydrochloride


Medicinal Chemistry: Lead Optimization of Benzyloxyamine-Based Enzyme Inhibitors

This compound is ideally suited for structure-activity relationship (SAR) studies focused on optimizing the potency and pharmacokinetic profile of benzyloxyamine-derived enzyme inhibitors, such as those targeting dopamine-β-oxidase or related metalloenzymes. Its increased lipophilicity (calculated LogP 2.78) relative to simpler benzyloxyamines suggests potential for improved cell permeability and metabolic stability, which are critical parameters in lead optimization campaigns . Researchers can use this scaffold to probe the impact of steric bulk and lipophilicity on target engagement and selectivity without immediately committing to more complex synthetic analogs.

Organic Synthesis: Advanced Building Block for Complex Molecule Construction

As a stable hydrochloride salt, this compound serves as a convenient and reliable building block for the synthesis of more complex molecular architectures. Its orthogonal protecting groups (N-benzyl and O-isobutyl) enable chemists to perform selective deprotection steps in multi-stage syntheses, facilitating the construction of hydroxamic acids, nitrones, and N-O heterocycles with precise control . The solid salt form ensures accurate weighing and long-term storage stability, minimizing batch-to-batch variability in critical synthetic steps.

Chemical Biology: Development of Novel Bioconjugation Reagents and Probes

The unique N,O-disubstituted hydroxylamine core can be further functionalized to create novel bioconjugation reagents or activity-based probes for enzyme profiling. The isobutyl group provides a handle for modulating lipophilicity and membrane permeability, while the benzyl group can be cleaved under mild hydrogenolysis conditions to reveal a reactive hydroxylamine moiety for chemoselective labeling of carbonyl-containing biomolecules [1]. This makes it a promising starting point for designing next-generation chemical biology tools where precise control over cellular uptake and reactivity is required.

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